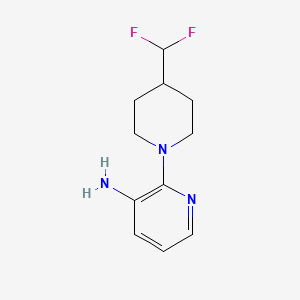

2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-[4-(difluoromethyl)piperidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N3/c12-10(13)8-3-6-16(7-4-8)11-9(14)2-1-5-15-11/h1-2,5,8,10H,3-4,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVVEUFEQJJZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)F)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluoromethylation Techniques

Difluoromethylation is a crucial step to install the CF2H group. Recent advances include:

Stepwise difluoromethylation via coupling of aryl halides with difluoroacetate derivatives : This method involves coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethyl arenes or pyridines. The decarboxylation step favors electron-deficient substrates such as iodopyridines.

Use of 2,2-difluoroacetic anhydride as a starting reagent : This reagent is employed in a practical five-step synthesis to prepare 4-(difluoromethyl)pyridin-2-amine, a close analog and key intermediate for related compounds. This approach avoids the use of sealed vessels and harsh fluorinating agents, making it suitable for scale-up.

Practical Five-Step Synthesis from 2,2-Difluoroacetic Anhydride

A representative synthetic route to difluoromethylated pyridin-amine derivatives involves:

| Step | Reaction Description | Key Reagents and Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one | Ethyl vinyl ether + 2,2-difluoroacetic anhydride | 78% yield; validated on 90 g scale |

| 2 | Conversion to nitrile intermediate (e.g., (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile) | Multi-step transformations including hydroxy and nitrile formation | Isolated and characterized |

| 3 | Reaction with methoxylamine hydrochloride in acetic acid at 50 °C | Formation of oxime intermediate | Stirred 7 h |

| 4 | Treatment with hydrobromic acid in acetic acid at 90 °C | Cyclization and rearrangement | Stirred 12–15 h |

| 5 | Reduction with zinc in acetic acid at room temperature under nitrogen | Reduction of intermediate to amine | Stirred 3 h, filtration, extraction, crystallization |

The final product, 4-(difluoromethyl)pyridin-2-amine, is obtained in 60–72% yield after purification.

Large-Scale Synthesis Considerations

- The process has been successfully applied on kilogram scale, demonstrating robustness and scalability.

- Avoidance of sealed vessels and harsh fluorinating agents reduces operational hazards.

- Use of zinc reduction under nitrogen and controlled temperature prevents side reactions.

- Purification involves filtration over Celite, solvent extractions, drying over sodium sulfate, activated charcoal treatment, and crystallization from heptane.

- The product is isolated as a pale brownish solid with consistent spectroscopic data.

Coupling to Form 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine

While the above synthesis focuses on the difluoromethylated pyridin-amine intermediate, coupling with piperidine derivatives to form the target compound typically involves:

- Nucleophilic substitution or reductive amination of pyridin-3-amine derivatives with 4-(difluoromethyl)piperidine or its derivatives.

- Use of mild base and solvent conditions to promote amination without decomposing the difluoromethyl group.

- Purification by chromatographic or crystallization techniques.

Specific detailed procedures for this coupling step are less commonly disclosed but follow standard amination protocols in medicinal chemistry.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- The use of 2,2-difluoroacetic anhydride as a starting reagent is advantageous due to availability and safety compared to direct fluorination agents.

- Hydrolysis and decarboxylation steps require careful temperature control to maximize yield and prevent decomposition.

- Zinc reduction under nitrogen atmosphere is effective for converting intermediates to the amine without over-reduction.

- Avoidance of sealed vessels enhances scalability and operational safety.

- The synthetic route is amenable to multi-kilogram scale production, important for clinical candidate supply.

- Spectroscopic data (NMR, HRMS) confirm the identity and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as sodium methoxide or potassium cyanide

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Sodium methoxide, potassium cyanide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated amine .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C12H14F2N3

Molecular Weight : Approximately 239.26 g/mol

Structural Features : The compound features a piperidine ring substituted with a difluoromethyl group and a pyridine ring, which contributes to its unique reactivity and biological activity.

Chemistry

2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine serves as a valuable building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it useful for the synthesis of more complex molecules.

Common Reactions :

- Oxidation : Can be oxidized to yield ketones or carboxylic acids.

- Reduction : Can be reduced to produce saturated amines.

- Substitution Reactions : Nucleophilic substitutions can occur at the pyridine ring.

Biology

The compound has been investigated for its potential bioactive properties. Research indicates that it may interact with specific molecular targets in biological systems, potentially modulating their activity.

Mechanism of Action :

The difluoromethyl group enhances binding affinity and selectivity for biological targets, which may improve therapeutic efficacy.

Medicine

This compound is being explored for its therapeutic potential in treating neurological disorders. Its unique structure may contribute to its effectiveness in modulating neurotransmitter systems.

Case Studies :

Several studies have highlighted its potential as an antipsychotic agent, with preliminary findings suggesting improvements in symptoms associated with schizophrenia and other mood disorders.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for the creation of novel compounds with desirable characteristics.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, potentially improving its therapeutic efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include pyridine-piperidine/piperazine derivatives with variations in fluorine substitution and ring connectivity:

Key Observations :

- Fluorine Substitution: The difluoromethyl group in the target compound may offer a balance between metabolic stability and lipophilicity compared to the trifluoromethyl groups in UDO/UDD. Trifluoromethyl groups are known to enhance target binding via hydrophobic and electrostatic interactions but may increase metabolic liabilities .

Physicochemical Properties

- Molecular Weight and Solubility :

- The target compound (unreported molecular weight) is expected to have lower molecular weight than UDD (C22H20F6N4, ~470.4 g/mol) due to fewer substituents.

- Compared to 4-(piperidin-1-yl)pyridin-3-amine dihydrochloride (213.71 g/mol, C10H16ClN3), the difluoromethyl group increases hydrophobicity, likely reducing aqueous solubility unless formulated as a salt .

Pharmacological Implications

- CYP51 Inhibition : UDO and UDD demonstrate potent anti-T. cruzi activity via CYP51 inhibition, with efficacy comparable to posaconazole . The target compound’s difluoromethyl group may modulate CYP51 binding affinity, though experimental data is needed.

- Toxicity and Selectivity : Fluorine atoms can mitigate toxicity by reducing off-target interactions. The difluoromethyl group may provide a safer profile than trifluoromethyl analogs, which are associated with higher bioaccumulation risks .

Biological Activity

2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound notable for its unique structural features, including a pyridine ring and a piperidine moiety, along with a difluoromethyl substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

- Molecular Formula : C12H14F2N3

- Molecular Weight : Approximately 239.26 g/mol

- Structural Characteristics : The difluoromethyl group enhances the compound's chemical properties, potentially influencing its biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may induce cell death through mechanisms such as methuosis, which is characterized by cellular vacuolization and membrane blebbing .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis, suggesting its potential as an antibiotic agent .

The biological activity of this compound is believed to involve its interactions with specific molecular targets such as enzymes or receptors. The difluoromethyl group may enhance binding affinity and selectivity, contributing to its pharmacological profile.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the piperidine and pyridine rings can significantly alter the biological activity of the compound. For instance, variations in substituents have been shown to impact the potency and selectivity against various biological targets.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Pyridin-4-yl)piperidin-4-one | Structure | Lacks difluoromethyl group; often used in anti-inflammatory studies. |

| 4-(Trifluoromethyl)pyridin-2-amine | Structure | Contains trifluoromethyl instead of difluoromethyl; shows different reactivity patterns. |

| N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine | Structure | Similar piperidine structure; used in neuropharmacology research. |

Case Studies and Research Findings

Recent studies have showcased the potential of this compound in various therapeutic areas:

- Anticancer Studies : In vitro assays demonstrated that derivatives of this compound could effectively induce cytotoxicity in cancer cell lines at low micromolar concentrations. For example, analogs with specific substitutions displayed enhanced cytotoxic effects compared to their parent compounds .

- Antimicrobial Activity : A series of analogs were evaluated for their effectiveness against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) as low as 2.8 µM. These findings underscore the importance of structural modifications in enhancing antimicrobial efficacy .

- Neuropharmacological Applications : Compounds with similar structural motifs have been investigated for their potential neuroprotective effects, indicating that this compound may also contribute to this field through further research .

Q & A

Q. What are the recommended synthetic routes for 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine, and how can reaction efficiency be assessed?

Methodological Answer: A common approach involves coupling 4-(difluoromethyl)piperidine with a functionalized pyridin-3-amine precursor via nucleophilic substitution or transition metal-catalyzed cross-coupling. Key steps include:

- Intermediate purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

- Yield optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2:1 molar ratio of piperidine derivative to pyridine precursor) to maximize efficiency.

- Efficiency metrics : Calculate isolated yields and compare with theoretical values; use mass balance to identify side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound's purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Perform , , and -NMR to confirm substitution patterns and difluoromethyl group integration.

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in piperidine-pyridine systems) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis conditions for this compound?

Methodological Answer:

- Factorial design : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, a 2 factorial design can reveal interactions between temperature (60–100°C), solvent (DMF vs. THF), and reaction time (12–24 hrs).

- Response surface methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions (e.g., 85°C in DMF with 5 mol% Pd catalyst).

- Validation : Replicate optimized conditions in triplicate to ensure reproducibility .

Q. How should researchers address contradictions between computational predictions and experimental data in reactivity studies?

Methodological Answer:

- Quantum mechanical (QM) validation : Recalculate reaction pathways using higher-level theory (e.g., DFT with B3LYP/6-311++G** basis set) to refine transition state models.

- Experimental benchmarking : Compare computed activation energies with kinetic data (e.g., via Arrhenius plots).

- Feedback loops : Integrate discrepancies into iterative computational workflows (e.g., using ICReDD’s reaction path search methods) to improve predictive accuracy .

Q. What engineering principles are vital for scaling up the synthesis while maintaining safety?

Methodological Answer:

- Process intensification : Use microreactors to enhance heat/mass transfer and minimize hazardous intermediate accumulation.

- Safety-by-design : Implement in-line FTIR monitoring to detect exothermic events early.

- Separation technologies : Optimize membrane distillation or centrifugal partitioning chromatography for large-scale purification .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

Methodological Answer:

- Bioisosteric replacement : Substitute the difluoromethyl group with trifluoromethyl or chloromethyl groups to modulate lipophilicity (logP) and metabolic stability.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target enzymes (e.g., kinases).

- In vitro validation : Test analogs in enzyme inhibition assays (IC) and correlate with computational binding scores .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NOE effects in NMR)?

Methodological Answer:

- Dynamic effects : Conduct variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring puckering).

- Solvent-dependent studies : Compare spectra in DMSO-d vs. CDCl to identify solvent-induced shifts.

- X-ray validation : Cross-reference NMR assignments with crystallographic data to confirm spatial arrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.